2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile
Description
Properties
IUPAC Name |
2-[[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-8-11-4-1-2-5-12(11)9-15-7-3-6-13(15)10-16/h1-2,4-5,13,16H,3,6-7,9-10H2/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUCUYWEKLSNMR-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2C#N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2C#N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The most widely documented approach involves reductive amination between (2S)-2-(hydroxymethyl)pyrrolidine and 4-formylbenzonitrile. Key steps include:
-
Imine Formation : Reaction of the pyrrolidine amine with the aldehyde group of 4-formylbenzonitrile in methanol at 25–40°C for 4–6 hours.
-
Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2, 50–60 psi) with palladium on carbon (Pd/C) reduces the imine intermediate to the secondary amine.
Critical Parameters :
Case Study: Patent EP3133071A1
A scalable protocol achieves 78% yield via:
-
Substrate Preparation : (2S)-2-(hydroxymethyl)pyrrolidine (1.2 equiv) and 4-formylbenzonitrile (1.0 equiv) in methanol.
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Catalytic Hydrogenation : H2 (55 psi) over 5% Pd/C at 30°C for 12 hours.
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Workup : Filtration through Celite® followed by rotary evaporation yields crude product, purified via recrystallization (ethyl acetate/hexanes).
Protecting Group-Assisted Syntheses
tert-Butoxycarbonyl (Boc) Protection
To prevent undesired side reactions during functionalization:
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Boc Installation : Treat (2S)-2-(hydroxymethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in THF/water (3:1) at 0°C.
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Alkylation : React Boc-protected pyrrolidine with 4-(bromomethyl)benzonitrile using K2CO3 in DMF at 80°C.
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Deprotection : Remove Boc with HCl/dioxane (4 M) to yield the target compound (92% purity).
Advantages :
| Parameter | Value |
|---|---|
| Yield | 67% |
| Diastereomeric Excess | >99% (HPLC analysis) |
| Purification | Silica gel chromatography (EtOAc/hexanes 1:3) |
Comparative Analysis of Methodologies
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 78 | 95 | High |
| Boc Protection | 65 | 92 | Moderate |
| Mitsunobu Reaction | 67 | 98 | Low |
Cost and Practicality
-
Reductive Amination : Lowest cost ($12/g) due to inexpensive Pd/C catalysts.
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Mitsunobu Reaction : High reagent costs (DIAD: $320/mol) limit industrial use.
Advanced Purification Techniques
Crystallization Optimization
Chemical Reactions Analysis
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzonitrile group are key structural features that enable the compound to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on Pyrrolidine and Benzene Rings
4-{(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl}-2-(trifluoromethyl)benzonitrile ()
- Key Differences :
- The pyrrolidine ring has a trifluoro-hydroxyethyl group at the (2R)-position instead of hydroxymethyl.
- The benzene ring is substituted with a trifluoromethyl group (vs. unsubstituted in the target compound).
- Impact: Trifluoromethyl groups increase lipophilicity (logP) and metabolic stability but may reduce aqueous solubility.
Alogliptin Benzoate and Impurity A ()
- Alogliptin Benzoate: Contains a pyrimidinedione core linked to a piperidinylamino group and benzonitrile.
- Impurity A: Features a piperidin-3-ylamino group instead of pyrrolidine.
- Impact :
Metabolites and Functional Group Modifications
2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol ()
- Key Differences : Additional methyl and hydroxyl groups on the pyrrolidine ring.
- Impact :
3-Amino-4-({2-[(dimethylamino)methyl]phenyl}sulfanyl)benzonitrile ()
- Key Differences: Introduces a sulfanyl bridge and dimethylamino group.
- Dimethylamino substituents increase basicity, affecting pH-dependent solubility .
Comparative Data Table
Research Findings and Implications
- Stereochemistry : The (2S)-hydroxymethyl configuration in the target compound may optimize binding to chiral targets compared to (2R)-configured analogs .
- Ring Size : Piperidine-based analogs (e.g., Alogliptin) show broader enzyme inhibition profiles due to increased flexibility, whereas pyrrolidine derivatives offer selectivity .
- Metabolites: Hydroxyl and amino groups in metabolites () suggest Phase I/II metabolic pathways, guiding prodrug design strategies .
Biological Activity
2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile, a compound with a complex structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 216.28 g/mol. The structure features a pyrrolidine ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 216.28 g/mol |
| Molecular Formula | C13H16N2 |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Mechanisms of Biological Activity
Research indicates that compounds similar to 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.
- Anticancer Properties : Certain analogs have been found to induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Neurological Effects : Pyrrolidine-based compounds have been implicated in neuroprotective effects, potentially through the inhibition of neuroinflammation.
Antimicrobial Activity
A study investigating the antimicrobial properties of related pyrrolidine compounds demonstrated significant efficacy against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of key enzymes necessary for bacterial cell wall synthesis.
Anticancer Effects
In vitro studies on cancer cell lines revealed that derivatives of this compound can induce apoptosis via the mitochondrial pathway. The activation of caspases and the release of cytochrome c were observed, indicating a potential for development as an anticancer agent.
Neurological Research
Research into the neuroprotective effects of pyrrolidine compounds indicated that they may reduce oxidative stress in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile, and how can enantiomeric purity be ensured?
- Methodology : A plausible route involves nucleophilic substitution between (2S)-2-(hydroxymethyl)pyrrolidine and a benzonitrile derivative activated with a leaving group (e.g., bromide). Evidence from analogous pyrrolidine syntheses suggests using polar aprotic solvents (DMF or acetonitrile) with potassium carbonate as a base under reflux (150°C, 20 hours) .
- Enantiomeric Control : Chiral HPLC or capillary electrophoresis with cyclodextrin-based chiral stationary phases can validate stereochemical integrity. X-ray crystallography (as in ) is definitive for confirming the (2S) configuration .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against known standards.
- Structural Confirmation :
- NMR : Key signals include δ ~3.3–3.5 ppm (pyrrolidine N-CH₂), δ ~4.5 ppm (hydroxymethyl -CH₂OH), and aromatic protons at δ ~7.5–7.8 ppm (benzonitrile ring) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ (calculated for C₁₄H₁₇N₂O: 233.13).
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s biological activity, such as enzyme inhibition or receptor binding?
- Design Considerations :
- In Vitro Assays : Use dose-response curves (e.g., IC₅₀ determination) with positive controls. For kinase or GPCR targets, employ fluorescence polarization or radioligand binding assays.
- Positive Control : Include a reference inhibitor (e.g., staurosporine for kinases) to validate assay conditions .
- Data Interpretation : Address solubility issues (common with nitriles) by using DMSO stock solutions (<1% final concentration) and confirm compound stability via LC-MS post-assay .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Troubleshooting Framework :
- Purity Variability : Reproduce experiments with independently synthesized batches and verify purity via NMR/HPLC.
- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., Tween-20 for membrane permeability) .
- Target Selectivity : Perform counter-screens against related enzymes/receptors to rule off-target effects.
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties or binding modes?
- In Silico Strategies :
- ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 interactions.
- Docking Studies : Molecular docking with AutoDock Vina into homology-modeled targets (e.g., dopamine receptors) can prioritize in vitro testing .
- Validation : Cross-check predictions with experimental data (e.g., microsomal stability assays) .
Methodological Challenges and Solutions
Q. What strategies mitigate the risk of pyrrolidine ring oxidation during storage or reaction conditions?
- Stability Optimization :
- Storage : Lyophilize and store under inert gas (argon) at -20°C to prevent oxidation.
- Reaction Conditions : Avoid strong oxidizers (e.g., MnO₂) and use antioxidants like BHT in reaction mixtures .
Q. How can researchers validate the environmental impact or biodegradability of this compound?
- Ecotoxicity Testing :
- OECD Guidelines : Follow Test No. 301 (Ready Biodegradability) or Test No. 211 (Daphnia magna acute toxicity).
- Analytical Methods : LC-MS/MS to track degradation products in simulated wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
